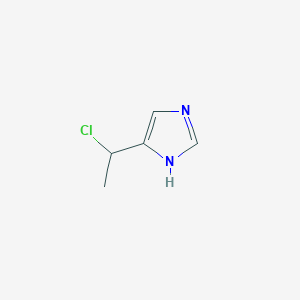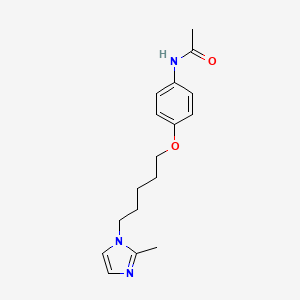![molecular formula C18H14O5 B12948675 Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12948675.png)
Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with 2H-chromene-3-carboxylic acid under acidic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its antitumor properties and ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials and sensors for detecting heavy metals.
Mécanisme D'action
The mechanism by which Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in cancer research, the compound has been shown to induce apoptosis by causing cell cycle arrest at the S-phase and G2/M-phase . It interacts with cellular proteins and enzymes, disrupting normal cellular functions and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzo[d][1,3]dioxol-5-ylmethanol
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate is unique due to its combined structural features of benzo[d][1,3]dioxole and 2H-chromene-3-carboxylate, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development .
Propriétés
Formule moléculaire |
C18H14O5 |
|---|---|
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
1,3-benzodioxol-5-ylmethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H14O5/c19-18(14-8-13-3-1-2-4-15(13)20-10-14)21-9-12-5-6-16-17(7-12)23-11-22-16/h1-8H,9-11H2 |
Clé InChI |
MJCPSOGBZPKGMJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate](/img/structure/B12948601.png)



![(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B12948628.png)
![4-Chloro-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12948630.png)
![7-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B12948631.png)
![2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12948636.png)
![trans-4-(4-Amino-5-bromo-imidazo[5,1-f][1,2,4]triazin-7-yl)-cyclohexanecarboxylic acid](/img/structure/B12948638.png)




